molecular formula C3H11ClN2 B1382369 1-Ethyl-1-methylhydrazine hydrochloride CAS No. 5514-24-9

1-Ethyl-1-methylhydrazine hydrochloride

Cat. No. B1382369
CAS RN: 5514-24-9
M. Wt: 110.58 g/mol
InChI Key: WDTKFZWMLSWYBD-UHFFFAOYSA-N
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Description

1-Ethyl-1-methylhydrazine hydrochloride is a chemical compound with the CAS Number: 5514-24-9 . It is a synthetic fine chemical that is useful for studying the biochemistry of macromolecules . It has a molecular weight of 110.59 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-1-methylhydrazine hydrochloride is represented by the InChI code: 1S/C3H10N2.ClH/c1-3-5(2)4;/h3-4H2,1-2H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a 1-Ethyl-1-methylhydrazine molecule (C3H10N2).


Chemical Reactions Analysis

While specific chemical reactions involving 1-Ethyl-1-methylhydrazine hydrochloride are not available, hydrazines are known to participate in a variety of reactions. For instance, they can be converted to a hydrazone derivative by reaction with a carbonyl compound .


Physical And Chemical Properties Analysis

1-Ethyl-1-methylhydrazine hydrochloride is a powder . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

1. Analytical Applications in Mass Spectrometry

1-Naphthylhydrazine hydrochloride (NHHC) has been identified as an effective matrix for detecting small molecules by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). It shows strong ultraviolet absorption and low background interference, making it suitable for sensitive glucose analysis and detecting biomarkers like homogentisic acid in complex samples such as serum and urine. This NHHC-assisted laser desorption/ionization MS method offers a fast, high-throughput approach for small molecule analysis in clinical applications (Qing He et al., 2013).

2. Synthesis of Pharmaceutical Compounds

Ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, synthesized through a reaction involving phenylhydrazine hydrochloride, exhibits intramolecular hydrogen bonds contributing to structural stability. This compound's structure and its antimicrobial activities highlight the pharmaceutical importance of such syntheses (D. Achutha et al., 2017).

3. Chemical Synthesis and Analysis

In chemical synthesis, various hydrazine derivatives, including 1,1-dimethylhydrazine, interact with compounds like trans-dichlorobis(ethylenediamine)cobalt(III) chloride. These reactions lead to the formation of new complexes, with implications for fields like coordination chemistry and material science (S. Chan & C. K. Lee, 1973).

4. Investigations in Oncology

Ethylhydrazine hydrochloride has been studied for its tumorigenic properties. In research involving mice, it induced tumors in the lungs and blood vessels, providing crucial insights into the carcinogenic potential of hydrazine derivatives and their environmental significance (H. Shimizu et al., 1974).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The MSDS for this compound can provide more detailed safety information .

Mechanism of Action

Target of Action

1-Ethyl-1-methylhydrazine hydrochloride, also known as EMH, is a chemical compound that belongs to the class of hydrazines . The primary targets of EMH are aldehydes and ketones . These compounds are crucial in various biochemical processes, including energy metabolism and signal transduction.

Mode of Action

EMH interacts with its targets (aldehydes and ketones) through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety of EMH acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of an intermediate hydrazone .

Biochemical Pathways

The interaction of EMH with aldehydes and ketones affects the metabolic pathways involving these compounds. For instance, the formation of hydrazones can inhibit the normal function of aldehydes and ketones, potentially disrupting energy metabolism and other biochemical processes .

Pharmacokinetics

Like other hydrazines, it is expected that emh would be well-absorbed in the body, widely distributed due to its small size and polar nature, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of EMH’s action primarily involve the alteration of the normal function of aldehydes and ketones. By forming hydrazones, EMH can potentially inhibit the roles of these compounds in various biochemical processes . .

Action Environment

The action, efficacy, and stability of EMH can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of EMH, potentially influencing its reactivity . Additionally, the presence of other compounds (e.g., other nucleophiles) can compete with EMH for reaction with aldehydes and ketones . Lastly, the temperature can affect the rate of the reaction between EMH and its targets .

properties

IUPAC Name

1-ethyl-1-methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.ClH/c1-3-5(2)4;/h3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTKFZWMLSWYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5514-24-9
Record name 1-ethyl-1-methylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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